Lipophilicity Modulation: 5-Methyl vs. 8-Methyl vs. Unsubstituted Core
The 5-methyl substituent confers a distinct lipophilicity profile compared to the 8-methyl isomer and the parent unsubstituted scaffold. Computed XLogP3 values indicate that the 5-methyl derivative (XLogP3 = 1.4) is less lipophilic than the 8-methyl analogue (XLogP3 = 1.6) and the unsubstituted core (XLogP3 = 0.9), placing it in an intermediate range favorable for balancing solubility and permeability [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (XLogP3 = 1.6); Imidazo[1,2-c]pyrimidine-2-carboxylic acid (XLogP3 = 0.9) |
| Quantified Difference | 5-Me is 0.2 log units less lipophilic than 8-Me and 0.5 log units more lipophilic than des-methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07 release) |
Why This Matters
The 0.2–0.5 log unit difference shifts predicted oral absorption and solubility classification, guiding scaffold selection for ADME optimization.
- [1] PubChem Compound Summaries: CID 84655861 (5-Me, XLogP3=1.4), CID 137319126 (8-Me, XLogP3=1.6), CID 53429342 (unsubstituted, XLogP3=0.9). National Center for Biotechnology Information. View Source
